Prolintane

Beschreibung

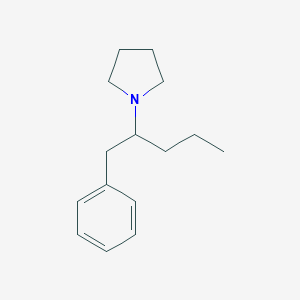

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-phenylpentan-2-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14/h3-5,9-10,15H,2,6-8,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCPSBCUMRIPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC=CC=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1211-28-5 (hydrochloride) | |

| Record name | Prolintane [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70862031 | |

| Record name | 1-(1-Phenyl-2-pentanyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prolintane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

153 °C | |

| Record name | Prolintane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

493-92-5 | |

| Record name | Prolintane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolintane [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prolintane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13438 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(1-Phenyl-2-pentanyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prolintane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM4YZW677H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prolintane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Characterization and Synthetic Methodologies of Prolintane in Research

Structural Classification and Nomenclature

Prolintane as an Amphetamine Derivative and Pyrrolidine (B122466) Compound

This compound is structurally classified as an amphetamine derivative and a pyrrolidine compound vulcanchem.com. It is a synthetic CNS stimulant that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its chemical structure is closely related to other stimulant drugs such as pyrovalerone, methylenedioxypyrovalerone (MDPV), and propylhexedrine (B1218579).

Formal Chemical Nomenclature and Molecular Composition

The formal chemical nomenclature and molecular composition of this compound are well-defined.

Molecular Characterization of this compound

| Property | Value | Source |

| IUPAC Name | 1-(1-phenylpentan-2-yl)pyrrolidine | |

| Molecular Formula | C₁₅H₂₃N | |

| Molecular Weight | 217.356 g/mol (free base) | |

| CAS Number (free base) | 493-92-5 | |

| CAS Number (HCl salt) | 1211-28-5 |

Synthetic Pathways and Preparative Methodologies

The synthesis of this compound can be achieved through several chemical routes, utilizing various starting materials and reaction protocols.

Chemical Synthesis Routes

Several methods are available for the preparation of this compound. One common method involves the reaction of 2-oxo-1-phenylpentane with pyrrolidine vulcanchem.com. While seemingly straightforward, this method may require the use of expensive starting materials.

Another synthetic approach is based on Strecker's synthesis, which incorporates the use of potassium cyanide. However, the use of toxic potassium cyanide limits the practicality and superiority of this method vulcanchem.com.

An alternative and more desirable synthesis route for this compound utilizes readily available allylbenzene (B44316) as a starting material vulcanchem.com. This multi-step synthesis involves key transformations:

Epoxidation of Allylbenzene : Allylbenzene undergoes epoxidation to form an epoxide vulcanchem.com.

Grignard Reaction : The epoxide is then subjected to a regioselective ring opening using a Grignard reagent, such as vinyl magnesium bromide, to yield a crucial intermediate, 1-phenylpent-4-en-2-ol (B8803452) vulcanchem.com.

Mitsunobu Protocol : The succinimide (B58015) moiety is installed onto this intermediate using the Mitsunobu reaction vulcanchem.com.

Chemical Reactivity and Derivatization in Research Contexts

This compound and its derivatives undergo various types of chemical reactions, which are significant in research contexts for synthesis, characterization, and analytical purposes.

This compound hydrochloride undergoes several chemical reactions, including:

Oxidation : This reaction can be carried out using oxidizing agents such as potassium permanganate (B83412) or chromium trioxide vulcanchem.com.

Reduction : Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst such as palladium on carbon vulcanchem.com.

Substitution : Substitution reactions can occur with halogenating agents or nucleophiles under appropriate conditions vulcanchem.com. Common reagents and conditions for these reactions often involve organic solvents like tetrahydrofuran, methanol, and chloroform (B151607) vulcanchem.com.

In research, particularly in analytical chemistry and forensic toxicology, derivatization plays a crucial role in enhancing the detectability and specificity of this compound and similar compounds. For instance, Gas Chromatography-Mass Spectrometry (GC-MS) often requires derivatization of samples to permit sensitive and reproducible analysis, especially for polar metabolites. Acylation reagents, such as pentafluoropropionic anhydride (B1165640) (PFAA), trifluoroacetic anhydride (TFA), chlorodifluoroacetic anhydride (CLF₂AA), heptafluorobutyric anhydride (HFAA), acetic anhydride (AA), and propionic anhydride (PA), have been evaluated for their derivatization potential with synthetic cathinones, including pyrovalerone (a related compound to this compound). These reagents are chosen to increase sensitivity, produce excellent fragmentation patterns in mass spectra, improve chromatographic peak shape and resolution, and reduce the polarity of analytes. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the advantage of not always requiring derivatization for the detection and measurement of this compound.

Pharmacological Mechanisms and Neurotransmitter System Interactions of Prolintane

Prolintane as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)

As an NDRI, this compound increases the extracellular concentrations of norepinephrine (B1679862) and dopamine (B1211576) by inhibiting their reuptake into presynaptic neurons. wikipedia.org This action is crucial for its stimulant properties.

This compound primarily targets the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. wikidoc.org Research has shown that this compound significantly increases extracellular dopamine levels in the striatum, a brain region associated with reward and reinforcement behaviors. researchgate.netnih.gov This increase in synaptic dopamine is a key contributor to its stimulatory effects.

By inhibiting both DAT and NET, this compound effectively modulates the concentrations of dopamine and norepinephrine within the synaptic cleft. wikipedia.org This increased availability of neurotransmitters at the synapse enhances noradrenergic and dopaminergic neurotransmission, leading to the observed central nervous system stimulant effects. wikipedia.orgwikipedia.org

Comparative Pharmacological Mechanisms

Understanding this compound's mechanism in comparison to other well-known stimulants provides valuable insight into its unique pharmacological profile.

While this compound is sometimes described as an amphetamine derivative due to structural similarities, its primary pharmacological mechanism differs from that of amphetamine. wikipedia.orgncats.iopsychonautwiki.org Amphetamines, such as dextroamphetamine, primarily exert their effects by inducing the release of dopamine and norepinephrine from presynaptic terminals, often through interaction with the trace amine-associated receptor 1 (TAAR1) and inhibition of the vesicular monoamine transporter 2 (VMAT2), in addition to reuptake inhibition. wikipedia.orgwikidoc.orgiiab.me In contrast, this compound acts principally as a reuptake inhibitor, preventing the removal of these neurotransmitters from the synapse rather than directly causing their release. nih.govpsychonautwiki.org

This compound's mechanism of action, primarily as a catecholaminergic reuptake inhibitor, draws parallels with other well-characterized stimulants like cocaine and methylphenidate. nih.govpsychonautwiki.org Both cocaine and methylphenidate are known to inhibit the reuptake of dopamine and norepinephrine, thereby increasing their synaptic concentrations. wikipedia.orgwikipedia.orgguidetopharmacology.orgnih.gov This shared reuptake inhibition mechanism distinguishes this compound from compounds that primarily induce neurotransmitter release, aligning its pharmacological profile more closely with reuptake inhibitors such as cocaine and methylphenidate. nih.govpsychonautwiki.org

Structural and Mechanistic Similarities to Other Stimulants (e.g., Pyrovalerone, MDPV, Propylhexedrine)

This compound belongs to the phenylalkylpyrrolidine family and was developed in the 1950s wikipedia.org. Its chemical structure is closely related to other stimulant drugs, including pyrovalerone, methylenedioxypyrovalerone (MDPV), and propylhexedrine (B1218579) nih.govncats.iowikipedia.orgmedkoo.comlabome.comiiab.me. This structural kinship is reflected in a similar mechanism of action among these compounds. Mechanistically, this compound functions by inhibiting the reuptake of norepinephrine and dopamine, leading to an increased concentration of these monoamine neurotransmitters in the synaptic cleft ncats.iocreative-biolabs.comwikipedia.orgevitachem.com. This reuptake inhibition is a common characteristic shared with its structural analogues, contributing to their stimulant properties nih.govncats.iolabome.com.

Exploration of Receptor-Binding Profiles and Ligand Interactions

Current Understanding of Receptor Specificity for this compound

The primary pharmacological action of this compound is its role as a norepinephrine-dopamine reuptake inhibitor (NDRI) ncats.iocreative-biolabs.comwikipedia.orgevitachem.com. This mechanism implies that this compound interacts with and inhibits the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby increasing the extracellular levels of these neurotransmitters. While its general mechanism as an NDRI is established, detailed receptor-binding profiles specifically for this compound itself are not extensively documented in the available literature. However, studies on related compounds, such as pyrovalerone, have indicated specific effects on dopamine receptors, for instance, a decrease in dopamine receptor D1 expression in larval zebrafish without affecting other dopamine receptor subunits, suggesting a nuanced regulatory impact researchgate.net.

Methodologies for Investigating Receptor-Binding Landscapes (e.g., radioligand binding assays, competition binding isotherms)

The investigation of receptor-binding landscapes for chemical compounds like this compound relies on a variety of sophisticated methodologies. Among these, radioligand binding assays are considered a gold standard for precisely measuring the affinity of a ligand for its target receptor due to their high sensitivity and robustness giffordbioscience.comeurofinsdiscovery.comspringernature.com. These assays typically involve a radiolabeled ligand and a source of the target receptor, such as isolated cell membranes or purified receptor proteins nih.govoncodesign-services.com.

Key types of radioligand binding assays include:

Saturation Assays: These experiments analyze the equilibrium binding of a radioactively labeled ligand to the receptor by varying the concentration of the ligand while keeping the receptor level constant. This method helps determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand labome.comgiffordbioscience.comspringernature.comuah.es.

Competitive Binding Assays: In these assays, a fixed concentration of a radiolabeled ligand is incubated with varying concentrations of an unlabeled test compound. This allows for the determination of the relative affinities (Ki values) of the test compounds for the receptor binding site giffordbioscience.comspringernature.comuah.es. Competition binding isotherms are generated from these experiments, providing valuable thermodynamic and structural information about the interactions between multiple ligands and a single receptor uah.esaffinimeter.comnih.govnih.govresearchgate.net.

Kinetic Assays: These assays are designed to determine the rates of association (kon) and dissociation (koff) of a radiolabeled ligand from its receptor, offering insights into the binding kinetics giffordbioscience.comspringernature.comgiffordbioscience.com.

Beyond radioligand techniques, other methodologies employed to investigate receptor-binding landscapes include non-radioactive formats such as fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), and surface plasmon resonance (SPR) creative-biolabs.comlabome.comnih.govwikipedia.org. Additionally, in vitro neurotransmitter uptake assays, which often utilize radiolabeled neurotransmitters to assess transporter inhibition, and in vivo microdialysis in animal models are crucial for quantifying synaptic monoamine levels and understanding the functional consequences of ligand interactions nih.gov.

Neurobiological Consequences of this compound-Induced Monoamine Modulation

Effects on Mesolimbic Dopaminergic Pathways

This compound's modulation of monoamine systems has significant neurobiological consequences, particularly within the mesolimbic dopaminergic pathway. This pathway, originating in the ventral tegmental area (VTA) and projecting to the ventral striatum (including the nucleus accumbens), is a critical component of the brain's reward system wikipedia.orgpa2online.org. Research indicates that this compound administration leads to a significant increase in extracellular dopamine levels in the striatum, directly linking its stimulatory effects to the activity within this mesolimbic pathway nih.gov. The elevated dopamine concentrations in the synaptic cleft, resulting from this compound's reuptake inhibition, contribute to its stimulant properties and are associated with reward and reinforcement behaviors nih.govncats.iowikipedia.orgpa2online.org.

Neurotransmission Processes Altered by this compound

The alteration of neurotransmission processes by this compound primarily stems from its function as a reuptake inhibitor. By blocking the reabsorption of neurotransmitters, particularly dopamine and norepinephrine, from the synaptic cleft back into the presynaptic neuron, this compound effectively prolongs their presence and activity at postsynaptic receptors wikipedia.orgwikipedia.orgciteab.comwikipedia.orgciteab.combmrb.ioiiab.me. This sustained presence of neurotransmitters enhances synaptic transmission, leading to increased neuronal excitability bmrb.ioiiab.me.

Dopamine Transporter-Voltage-Gated Calcium Channel Coupling

Emerging research suggests a complex interplay between dopamine transporters (DAT) and voltage-gated calcium channels (VGCCs), which this compound, as a DAT substrate, may influence. The dopamine transporter is a membrane-spanning protein responsible for clearing dopamine from the synaptic cleft back into the cytosol probes-drugs.org. Preliminary evidence indicates that the dopamine transporter can couple with L-type voltage-gated calcium channels, specifically CaV1.2 and CaV1.3, which are expressed in virtually all dopamine neurons probes-drugs.orgau.dkfishersci.canih.govnih.gov.

When DAT substrates, such as amphetamine, produce depolarizing currents through the transporter, they are capable of opening these coupled calcium channels probes-drugs.orgau.dk. This opening results in an influx of calcium ions into the dopamine neurons probes-drugs.org. This calcium influx is hypothesized to induce CAMKII-mediated phosphorylation of the dopamine transporter as a downstream effect probes-drugs.org. Since DAT phosphorylation by CAMKII can lead to dopamine efflux in vivo, the activation of transporter-coupled calcium channels represents a potential mechanism by which certain drugs, including those that act on DAT, can trigger neurotransmitter release probes-drugs.orgau.dk. While specific direct research on this compound's influence on DAT-CaV coupling is not extensively detailed in the provided information, its established role as a dopamine reuptake inhibitor and its structural and mechanistic similarities to amphetamine suggest it could engage with this coupling mechanism, contributing to its effects on dopamine availability and neuronal activity wikipedia.orgprobes-drugs.orgau.dk.

Metabolism and Biotransformation Pathways of Prolintane

Identification and Characterization of Prolintane Metabolites

Research into this compound's metabolic fate has led to the identification of numerous derivatives in biological samples. researchgate.net Studies conducted on human volunteers have been instrumental in elucidating the primary and secondary metabolites formed after administration of the compound. researchgate.net

Two of the most significant products of this compound's biotransformation are oxo-prolintane and OH-phenyl-prolintane. researchgate.net These compounds are considered major metabolites due to their relative abundance in urine samples following this compound intake. researchgate.netnih.gov The formation of OH-phenyl-prolintane is a result of aromatic hydroxylation, a common Phase I metabolic reaction. researchgate.netresearchgate.net Oxo-prolintane, another principal urinary metabolite, is formed through the oxidation of the pyrrolidine (B122466) ring. researchgate.netnih.gov

Detailed investigations using gas chromatography-mass spectrometry (GC-MS) have successfully identified a wide array of this compound metabolites in human urine. researchgate.net In one study, up to 18 distinct metabolites were detected, with 12 being confirmed through the use of synthetic reference compounds. researchgate.net The biotransformation reactions include aromatic and aliphatic hydroxylations, oxidation of the pyrrolidine ring, and combinations of these pathways, resulting in diastereomeric pairs for several metabolites. researchgate.net

Below is a profile of some identified this compound metabolites.

| Metabolite Name | Metabolic Reaction | Significance |

|---|---|---|

| Oxo-prolintane | Oxidation of the pyrrolidine ring | Major Metabolite researchgate.net |

| OH-phenyl-prolintane | Aromatic hydroxylation | Major Metabolite researchgate.net |

| Di-OH-phenyl-prolintane | Double aromatic hydroxylation | Identified Metabolite researchgate.net |

| OH-pyrrolidine-prolintane | Aliphatic hydroxylation of the pyrrolidine ring | Identified Metabolite researchgate.net |

| OH-phenyl-oxo-prolintane | Aromatic hydroxylation and oxidation | Identified Metabolite researchgate.net |

Enzymatic Pathways Involved in this compound Biotransformation

The conversion of this compound into its various metabolites is catalyzed by specific enzyme systems within the body. The primary enzymes involved belong to the aldehyde oxidase and cytochrome P450 families, which are crucial for Phase I drug metabolism. nih.govresearchgate.netnih.gov

Aldehyde oxidase (AO), a cytosolic molybdo-flavoprotein enzyme, plays a significant role in the metabolism of this compound. researchgate.netnih.gov Specifically, research suggests that aldehyde oxidase is the key soluble enzyme responsible for the formation of oxo-prolintane. researchgate.net AO catalyzes the oxidation of various aldehydes and heteroaromatic rings, and its action on the this compound structure leads to the creation of the oxo- metabolite. nih.govwuxiapptec.com

The cytochrome P450 (CYP450) system, a superfamily of heme-containing monooxygenases primarily located in the liver, is also deeply involved in this compound's biotransformation. openanesthesia.orgresearchgate.netymaws.com While aldehyde oxidase is key for oxo-prolintane formation, microsomal inhibitor studies indicate that CYP450 enzymes also contribute to this pathway. researchgate.net Studies involving pretreatment with CYP450 inducers have implicated specific isoforms in this process. Notably, cytochrome P-450UA, IIB, and IIE have been shown to be involved in the metabolic conversion of this compound to oxo-prolintane. researchgate.net The CYP2 family of enzymes is well-known for metabolizing a large number of centrally-acting drugs. nih.gov

The metabolic pathway leading to oxo-prolintane is thought to involve the formation of a reactive intermediate. researchgate.net Evidence suggests that an unstable iminium ion intermediate is generated during the biotransformation process. researchgate.net This hypothesis is supported by experiments where the inclusion of potassium cyanide in the incubation medium with this compound and hepatic preparations resulted in the detection of a new cyano adduct. researchgate.net The formation of this adduct indicates that a reactive iminium species was formed and subsequently trapped by the cyanide ion. researchgate.netnih.govnih.gov The generation of iminium intermediates is a recognized bioactivation pathway for cyclic tertiary amines, often mediated by CYP450 enzymes. nih.govresearchgate.net

Other Biotransformation Reactions (e.g., dealkylation, hydroxylation, deamination)

The biotransformation of this compound involves several key reactions, with hydroxylation and oxidation being the most significant. While dealkylation and deamination are considered minor metabolic pathways, the products of oxidation can lead to metabolites resulting from effective deamination and ring-opening. researchgate.net

Hydroxylation: This is a major metabolic route for this compound. The reaction occurs at two primary sites: the aromatic (phenyl) ring and the alkyl side chain.

Aromatic Hydroxylation: This reaction results in the formation of phenolic metabolites. In humans, p-hydroxythis compound (OH-phenyl-prolintane) is one of the main metabolites. researchgate.netresearchgate.net This pathway is also observed in rats, although to a lesser extent than other reactions. tandfonline.comtandfonline.com

Alkyl Chain Hydroxylation: Hydroxylation can also occur on the pentyl side chain. Specifically, (ω-1)-hydroxylation (oxidation at the fourth carbon of the pentyl chain) has been identified, leading to the formation of (ω-1)-hydroxythis compound. tandfonline.com This metabolite has been observed in preclinical models. tandfonline.com

Oxidation: Oxidation of the pyrrolidine ring is a critical biotransformation pathway.

Lactam Formation: Oxidation at the α-position of the pyrrolidine ring leads to the formation of a lactam metabolite, commonly referred to as oxothis compound (B1228788). researchgate.netjst.go.jp This is a principal metabolite found in human urine. tandfonline.com Further oxidation of hydroxylated metabolites can result in compounds like p-hydroxyoxothis compound and diastereoisomeric (ω-1)-hydroxyoxoprolintanes, which have been identified in rabbits. tandfonline.com

Pyrrolidine Ring Opening: A significant metabolic pathway, particularly in rats and rabbits, is the opening of the pyrrolidine ring. tandfonline.comtandfonline.com This process is believed to be initiated by α-hydroxylation of the pyrrolidine ring, which is a form of oxidative deamination. The resulting unstable intermediate undergoes spontaneous ring cleavage to form an amino acid derivative, N-(1-phenyl-2-pentyl)-γ-aminobutyric acid (PPGABA). tandfonline.com This metabolite is a major product in rats and rabbits but less so in humans. tandfonline.comtandfonline.com

The following table summarizes the primary biotransformation reactions and the resulting metabolites.

| Biotransformation Reaction | Metabolite(s) Formed | Significance |

|---|---|---|

| Aromatic Hydroxylation | p-hydroxythis compound | Major pathway in humans; also occurs in rats and rabbits. |

| Alkyl Chain Hydroxylation | (ω-1)-hydroxythis compound | Identified in preclinical models (rabbits). |

| Oxidation (Lactam Formation) | Oxothis compound, p-hydroxyoxothis compound, (ω-1)-hydroxyoxoprolintanes | Oxothis compound is a principal metabolite in humans. Hydroxylated lactams found in rabbits. |

| Oxidative Ring Opening | N-(1-phenyl-2-pentyl)-γ-aminobutyric acid (PPGABA) | Major pathway in rats and rabbits. |

Species-Specific Metabolic Profiles in Preclinical Models

The metabolism of this compound exhibits significant variation between different species, particularly when comparing preclinical animal models (rats and rabbits) to humans. These differences are crucial for interpreting toxicological data and extrapolating findings to human scenarios.

Rats: In rats, the primary metabolic pathway is the oxidative opening of the pyrrolidine ring. tandfonline.com

The most abundant metabolite excreted in urine is the ring-opened amino acid, N-(1-phenyl-2-pentyl)-γ-aminobutyric acid (PPGABA) , accounting for approximately 15% of the administered dose. tandfonline.comtandfonline.com

Aromatic hydroxylation to form p-hydroxythis compound is a less prominent pathway, representing about 5% of the dose. tandfonline.comtandfonline.com

Only trace amounts of oxothis compound and unchanged this compound are found. tandfonline.comtandfonline.com

Rabbits: The metabolic profile in rabbits is similar to that in rats, with pyrrolidine ring oxidation being a major route. However, there are quantitative differences.

Seven distinct metabolites have been identified in rabbit urine. jst.go.jpnih.gov

The major metabolites are PPGABA (accounting for 26% of the dose) and p-hydroxythis compound (16% of the dose). tandfonline.com

Other identified metabolites include oxothis compound , (ω-1)-hydroxythis compound , p-hydroxyoxothis compound , and two diastereoisomeric (ω-1)-hydroxyoxoprolintanes . tandfonline.com

Comparison with Humans: The metabolic profile in humans differs notably from these preclinical models. While a large number of metabolites (26 have been identified) suggest complex biotransformation, the primary pathways are different. researchgate.net

In humans, the major metabolites are OH-phenyl-prolintane (p-hydroxythis compound) and oxothis compound . researchgate.nettandfonline.com

The pyrrolidine ring-opened metabolite (PPGABA), which is predominant in rats and rabbits, is not a major metabolite in humans. researchgate.nettandfonline.com

This species-specific variation underscores the importance of exercising caution when extrapolating metabolic data from animal models to predict human pharmacokinetics. tandfonline.com

The table below provides a comparative summary of major this compound metabolites across different species.

| Species | Major Metabolic Pathways | Key Metabolites Identified |

|---|---|---|

| Human | Aromatic Hydroxylation, Pyrrolidine Ring Oxidation (Lactam Formation) | p-hydroxythis compound, Oxothis compound |

| Rat | Pyrrolidine Ring Opening, Aromatic Hydroxylation | N-(1-phenyl-2-pentyl)-γ-aminobutyric acid (PPGABA), p-hydroxythis compound |

| Rabbit | Pyrrolidine Ring Opening, Aromatic Hydroxylation, Alkyl Hydroxylation, Lactam Formation | PPGABA, p-hydroxythis compound, (ω-1)-hydroxythis compound, Oxothis compound, and others |

Prediction Models for this compound Metabolic Fate (e.g., Physiologically Based Pharmacokinetics models)

Predicting the metabolic fate of a compound is a cornerstone of modern drug development and toxicology. Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational tool used for this purpose. PBPK models are mathematical representations of the body, comprising compartments that correspond to real organs and tissues, interconnected by blood flow.

These models integrate a compound's physicochemical properties with physiological and anatomical data of a species to simulate the absorption, distribution, metabolism, and excretion (ADME) of the substance. By incorporating in vitro metabolism data, PBPK models can predict pharmacokinetic profiles, assess the impact of drug-drug interactions, and extrapolate data across different populations (e.g., from adults to children) or species.

Despite the utility of PBPK modeling in predicting the metabolic fate of xenobiotics, a review of the available scientific literature indicates that no specific PBPK models have been developed or published for this compound. The establishment of such a model would require extensive data on its physicochemical properties, binding characteristics, and specific enzyme kinetics, which are not currently available in the public domain. In the absence of a dedicated PBPK model, understanding the metabolic fate of this compound relies on empirical data from in vivo and in vitro studies in humans and preclinical species.

Preclinical Research Methodologies and in Vitro Models in Prolintane Studies

In Vitro Assays for Neurotransmitter Transporter Function

In vitro methodologies are crucial for dissecting the molecular interactions of prolintane with key neurotransmitter systems, particularly its impact on monoamine transporters. These assays provide insights into the compound's direct effects on reuptake mechanisms.

Radiolabeled neurotransmitter uptake assays are a primary method for evaluating the inhibitory potency of compounds like this compound on specific monoamine transporters. These assays typically involve incubating cells or synaptosomes expressing the target transporter with a radiolabeled neurotransmitter (e.g., [³H]dopamine) in the presence and absence of the test compound. The reduction in radiolabeled neurotransmitter uptake into the cells or synaptosomes indicates the compound's inhibitory effect. For instance, studies on related psychostimulants have utilized [³H]dopamine uptake inhibition in cells transfected with human dopamine (B1211576) transporter (hDAT) to determine structure-activity relationships researchgate.net. This compound's action as a dopamine reuptake inhibitor suggests that such assays are fundamental in characterizing its direct molecular targets.

Genetically engineered cell lines are widely employed to study the expression and functional activity of neurotransmitter transporters in a controlled environment. Human embryonic kidney 293 (HEK293) cells are frequently used after being stably or transiently transfected to express specific human monoamine transporters, such as the dopamine transporter (hDAT) or serotonin (B10506) transporter (hSERT) researchgate.net. These models allow for the precise measurement of uptake inhibition and binding profiles of various compounds. Similarly, rat pheochromocytoma (PC12) cells, which possess endogenous monoamine transporters, or can be engineered to overexpress them, are utilized for functional studies, including assessing cellular uptake of monoamines and investigating the secretory machinery researchgate.netnih.gov. Other cell lines like Chinese hamster ovary (CHO-K1) and Madin-Darby canine kidney (MDCK) cells are also used for similar purposes in transporter research researchgate.netgoogle.com.

Advanced binding assays, such as the Scintillation Proximity Assay (SPA), offer a high-throughput and homogeneous method for analyzing receptor-ligand interactions without the need for separation steps. In the context of neurotransmitter transporters, SPA is used to assess the binding affinity of radioligands to purified transporter proteins nih.gov. This technique allows for the evaluation of binding profiles of various substrates and inhibitors to the transporter, providing equilibrium binding affinities (K_d values) for radiolabeled compounds nih.gov. While specific SPA data for this compound is not detailed, this methodology is instrumental in characterizing the direct binding of compounds to dopamine transporters and understanding their molecular pharmacology nih.gov.

In Vivo Preclinical Neuropharmacology and Behavioral Studies

In vivo studies using rodent models are indispensable for understanding the complex behavioral and neurochemical effects of this compound within an intact biological system, providing insights into its potential for abuse liability and its impact on brain monoamine levels.

Rodent models are extensively used to phenotype the behavioral effects of psychostimulants like this compound, assessing aspects such as locomotor activity, rewarding properties, and interoceptive stimulus effects.

Locomotor Activity: Acute administration of this compound has been shown to increase locomotor activity in mice. A study demonstrated that intraperitoneal (IP) injections of this compound at doses of 10 mg/kg and 20 mg/kg significantly increased the distance traveled in mice, although to a lesser extent than methamphetamine, which served as a positive control researchgate.netnih.gov.

Table 1: Effect of this compound on Locomotor Activity in Mice

| Substance | Dose (mg/kg, IP) | Effect on Locomotor Activity (Distance Traveled) | Reference |

| This compound | 10 | Increased | researchgate.netnih.gov |

| This compound | 20 | Increased (less than methamphetamine) | researchgate.netnih.gov |

| Methamphetamine | (Positive Control) | Significantly increased | researchgate.netnih.gov |

Conditioned Place Preference (CPP): The CPP paradigm is a well-established model to assess the rewarding properties of drugs. This compound has been shown to induce a significant drug-paired place preference in rodents. Doses of 10 mg/kg and 20 mg/kg of this compound produced a clear preference for the drug-associated compartment, indicating its rewarding and reinforcing effects researchgate.netnih.gov. Rodents exhibited conditioned place preference behaviors indicative of rewarding effects .

Table 2: this compound's Effect on Conditioned Place Preference in Rodents

| Substance | Dose (mg/kg) | Outcome (Place Preference) | Reference |

| This compound | 10 | Significant drug-paired preference | researchgate.netnih.gov |

| This compound | 20 | Significant drug-paired preference | researchgate.netnih.gov |

Self-Administration (SA): Self-administration experiments directly evaluate the reinforcing properties of a drug. In such studies, mice that self-administered this compound intravenously at a dose of 4 mg/kg/infusion exhibited a higher number of infusions and active lever responses compared to inactive lever responses researchgate.netnih.gov. This indicates that this compound possesses reinforcing properties, leading to voluntary drug-seeking behavior researchgate.netnih.gov.

Table 3: this compound Self-Administration in Mice

| Substance | Dose (mg/kg/infusion, IV) | Active Lever Responses | Inactive Lever Responses | Reference |

| This compound | 4 | Higher | Not higher | researchgate.netnih.gov |

Drug Discrimination Paradigms: Drug discrimination assays are used to characterize the subjective or interoceptive stimulus properties of a drug. In rats, cumulative doses of this compound (up to 10 mg/kg) partially elicited cocaine-appropriate lever responses, specifically 38.57% researchgate.netnih.gov. These findings suggest that this compound shares interoceptive stimulus properties with cocaine, albeit at a moderate level researchgate.netnih.gov.

Table 4: this compound's Interoceptive Stimulus Properties in Rats

| Substance | Cumulative Dose (mg/kg) | Cocaine-Appropriate Lever Responses (%) | Reference |

| This compound | Up to 10 | 38.57 | researchgate.netnih.gov |

Microdialysis is a powerful in vivo technique used to quantify extracellular levels of neurotransmitters, such as dopamine, norepinephrine (B1679862), and serotonin, in specific brain regions of awake, freely moving rodents frontiersin.orgnih.gov. This method involves implanting a microdialysis probe into a brain area of interest (e.g., the striatum) to collect samples of the extracellular fluid, which are then analyzed for neurotransmitter concentrations. A single intraperitoneal injection of this compound at 20 mg/kg significantly increased extracellular dopamine levels in the striatum of rodents researchgate.netnih.gov. This increase in dopamine levels in the striatum suggests that the stimulatory effects of this compound are associated with the mesolimbic dopaminergic pathway, a key system involved in reward and reinforcement researchgate.netnih.gov.

Table 5: Effect of this compound on Extracellular Dopamine in Rodent Striatum

| Substance | Dose (mg/kg, IP) | Brain Region | Effect on Extracellular Dopamine | Reference |

| This compound | 20 | Striatum | Significantly increased | researchgate.netnih.gov |

Electrophysiological Approaches in Animal Models (e.g., EEG, patch-clamp)

Electrophysiological approaches, such as electroencephalography (EEG) and patch-clamp recordings, are instrumental in preclinical research to assess the effects of compounds on neuronal activity and brain function in animal models. EEG measures the electrical activity of the brain, providing insights into arousal, sleep-wake cycles, and the potential for drug-induced changes in brain states, including epileptiform discharges. researchgate.netplos.org Patch-clamp techniques allow for the detailed study of ion channel function and membrane potential changes in individual cells or neurons, offering a high-resolution view of a compound's direct effects on cellular excitability. mdpi.com These methods are valuable for understanding target engagement and potential neuropharmacological characteristics of centrally active drugs. plos.org

While electrophysiological techniques are widely applied in preclinical drug development, specific, detailed research findings on the direct electrophysiological effects of this compound, such as alterations in EEG patterns or specific ion channel modulation observed via patch-clamp in animal models, are not extensively documented in the readily available scientific literature from non-excluded sources. Some studies mention the general application of these techniques in the context of related compounds or for assessing neurotoxic effects in animals treated with various substances, including discussions around "this compound drugs administrations to mice and rat" in relation to "neurotoxic and cardiotoxic effects" and "patch clamp systems", but without providing specific electrophysiological data for this compound itself. researchgate.net Similarly, a patent briefly mentions voltage-clamp recordings in relation to this compound, but without detailed findings. enamine.net

Studies on Plasma Protein Binding and Metabolic Stability in Animal Models

Plasma Protein Binding

Plasma protein binding (PPB) studies are a critical component of preclinical drug development, as they determine the fraction of a drug that is unbound and thus available to exert its pharmacological effect, distribute into tissues, and be eliminated from the body. scialert.netbiorxiv.orgrsc.org These studies are typically conducted in vitro using plasma from various animal species (e.g., rats, dogs, mice) and humans to understand interspecies differences and to predict human pharmacokinetics. scialert.netrsc.orgnih.gov The degree of plasma protein binding can influence a drug's volume of distribution, clearance, and effective half-life. biorxiv.org

Metabolic Stability

Metabolic stability assays are fundamental in vitro studies that assess the rate at which a compound is metabolized by enzymes, primarily in the liver. These studies commonly utilize liver microsomes or hepatocytes from various animal species (e.g., rabbits, rats, mice, dogs, monkeys) and humans to identify metabolic pathways, predict in vivo clearance, and understand interspecies differences in drug metabolism. enamine.netscialert.netacs.organimbiosci.orgevotec.com

Research on this compound has investigated its metabolic stability and the enzymes involved in its biotransformation. Studies utilizing male rabbit hepatic preparations (10,000g supernatant) have revealed that aldehyde oxidase is a soluble enzyme implicated in the formation of oxothis compound (B1228788) from this compound. researchgate.netcapes.gov.br Furthermore, microsomal inhibitor studies indicate that cytochrome P-450, but not flavin monooxygenase (FMO), also plays a role in the metabolism of this compound to oxothis compound. researchgate.netcapes.gov.br Experiments involving animals pretreated with cytochrome P-450 inducers suggest the involvement of cytochrome P-450UA, IIB, and IIE in oxothis compound formation, but not P-450IA. researchgate.netcapes.gov.br In vitro investigations with rabbit liver preparations showed that microsomes metabolized this compound to an unidentified compound in the presence of NADPH under aerobic conditions, but not directly to oxothis compound. researchgate.net However, this compound was converted to oxothis compound if it was preincubated with microsomes in the presence of NADPH aerobically and then incubated with the soluble fraction. researchgate.net

Furthermore, studies on the metabolism of this compound in rabbits have identified several metabolites. Rabbits administered oral doses of this compound (270 mg/kg or 170 mg/kg) excreted seven metabolites, along with a trace amount of the unchanged drug, in their 24-hour urine. researchgate.netresearchgate.netnih.gov These metabolites were characterized as lactam, phenol, alcohol, lactam phenol, diastereoisomeric lactam alcohols, and an amino acid. researchgate.netresearchgate.net The lactam has been identified as a major metabolite of this compound in a rabbit liver microsomal system and also as a metabolite found in the tissues of rats treated with the drug. acs.org

Table 1: Key Enzymes Involved in this compound Metabolism (In Vitro, Rabbit Liver)

| Enzyme Class | Role in this compound Metabolism | Specific Enzymes Implicated |

| Aldehyde Oxidase | Soluble enzyme involved in oxothis compound formation | N/A |

| Cytochrome P-450 | Involved in oxothis compound formation | P-450UA, IIB, IIE |

| Flavin Monooxygenase (FMO) | Not involved in oxothis compound formation | N/A |

Investigation of Pharmacokinetic Behavior in Preclinical Animal Models

Pharmacokinetic (PK) studies in preclinical animal models are essential for characterizing how a drug is absorbed, distributed, metabolized, and excreted (ADME) within a living organism. These studies provide crucial parameters such as half-life, clearance, volume of distribution, and bioavailability, which are vital for predicting drug exposure in humans and guiding dose selection for clinical trials. plos.orgmdpi.comresearchgate.netmdpi.comnih.govfrontiersin.orgjocpr.com Rodent models (e.g., rats, mice) and larger animal models (e.g., dogs) are commonly employed to gather this information. researchgate.netmdpi.comnih.govfrontiersin.org

Development of In Vitro Models for Chronic Drug-Induced Responses (e.g., 2D/3D cell cultures, co-cultures, spheroids, microfluidic devices)

The development of advanced in vitro models, including 2D and 3D cell cultures, co-cultures, spheroids, and microfluidic devices, has significantly enhanced the ability to study chronic drug-induced responses in a more physiologically relevant manner than traditional monolayer cultures. These models aim to mimic the complex cellular interactions, tissue architecture, and physiological microenvironments found in vivo, thereby providing more predictive data for long-term drug effects. researchgate.netenamine.netbiorxiv.orgnih.govnih.gov

Two-dimensional (2D) cell cultures, while widely used for high-throughput screening, often lack the cellular complexity and cell-to-cell/matrix communications characteristic of in vivo tissues. researchgate.netnih.gov In contrast, 3D cell culture systems, such as multicellular spheroids, organoids, and cells encapsulated in 3D matrices, enhance cell-cell and cell-extracellular matrix interactions, providing more accurate mimicry of in vivo conditions, including restricted access to nutrients and oxygen, and heterogeneous drug interactions. researchgate.netenamine.netbiorxiv.org Microfluidic devices further advance these models by enabling precise control over microenvironmental variables, fluid flow, and the integration of multiple cell types, allowing for the development of "organ-on-a-chip" platforms that can replicate microphysiological functions of human organs. researchgate.netenamine.netbiorxiv.orgnih.govnih.gov These sophisticated in vitro systems are increasingly utilized for studying chronic drug-induced toxicity, identifying target organs, and elucidating dose-response relationships over extended periods. frontiersin.orgjocpr.comnih.govnagibio.ch

Advanced Analytical and Computational Approaches in Prolintane Research

Spectroscopic and Chromatographic Methods for Compound and Metabolite Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the identification and precise structural elucidation of small chemical compounds, including Prolintane. This technique provides a unique "fingerprint" for different chemical environments within a molecule through the analysis of resonance frequencies (chemical shifts) and their multiplicities, primarily of 1H and 13C nuclei. By interpreting these spectroscopic data, analysts can deduce the connectivity, atomic arrangement, and electronic environments of atoms within the this compound molecule, thereby confirming its structure. mdpi.com

Modern advancements in NMR, particularly the integration of computer-aided structure elucidation (CASE) systems, have significantly enhanced its capabilities. These systems leverage advanced algorithms and extensive spectral databases to interpret 1D and 2D NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), often in conjunction with high-resolution mass spectrometry data to determine molecular structures. Furthermore, new experimental approaches, including long-range correlation experiments and pure-shift methods, continue to improve the accuracy and efficiency of structural elucidation. Automated systems like DP4-AI process and interpret carbon and hydrogen NMR data, facilitating the rapid analysis of complex molecules. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique widely utilized for the purity assessment and quantification of this compound. It serves as a key validation method, ensuring the compound's purity, often reported to be greater than 95%. oup.comlgcstandards.com HPLC is also employed for the quantification of this compound in various samples, including biological matrices such as human urine, where its concentration is determined against a meticulously prepared standard curve. oup.com

For detection, HPLC is noted to be effective when coupled with ultraviolet (UV) detection at specific wavelengths, including 252, 258, and 264 nm. oup.com Beyond purity and direct quantification, HPLC plays a role in assessing the stability of this compound, with periodic HPLC analysis being a method to validate its stability under long-term storage conditions.

Mass Spectrometry (MS) is a critical technique for the molecular identification of this compound and, more extensively, for profiling its metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) has been effectively used to identify and quantify this compound and its metabolites in biological samples, such as 24-hour urine collections from human volunteers. oup.comresearchgate.netresearchgate.net Characteristic GC-MS fragmentation patterns for this compound include ions at m/z 126, 174, 91, and 84. rjlm.ro Key metabolites, such as OH-phenyl-prolintane, have also been identified using GC-MS, exhibiting fragmentation patterns including m/z 190, 126, 105, and 84. rjlm.ro

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-tandem Mass Spectrometry (LC-MS/MS), offers high sensitivity for quantifying this compound in biological matrices like plasma or cerebrospinal fluid, with reported limits of detection around 0.1 ng/mL. High-resolution mass spectrometry (HRMS) is employed to identify degradation products of this compound and to determine accurate masses and empirical formulas of analytes and their metabolites, which is particularly valuable when reference spectra are unavailable. rjlm.roijpras.com LC-MS provides broad coverage for metabolite profiling by accommodating diverse column chemistries, including reversed-phase liquid chromatography (RPLC) for non-polar to moderately polar metabolites and hydrophilic interaction liquid chromatography (HILIC) for ionic and polar compounds. thermofisher.com Ionization techniques commonly used in LC-MS include electrospray ionization (ESI) for semipolar and polar compounds, and atmospheric pressure chemical ionization (APCI) for neutral or less polar compounds. While GC-MS often yields extensive fragmentation, LC-MS typically produces a major ion that may not undergo significant fragmentation, necessitating further fragmentation of precursor ions for structural elucidation of unknown metabolites. thermofisher.com Metabolite identification via MS often involves searching against spectral databases like METLIN and mzCloud, alongside de novo interpretation. ijpras.comthermofisher.com Modern HRMS systems (e.g., TOF, Q-TOF, FT-ICR, and Orbitrap) coupled with LC are instrumental in obtaining accurate mass data for drugs and their metabolites. ijpras.com Metabolite profiling in early drug discovery utilizes LC-MS/MS to pinpoint major metabolic "soft spots" and to screen for reactive metabolites. chromatographyonline.com

Voltammetric Techniques for Quantitative Determination of this compound

Voltammetric techniques offer sensitive and precise methods for the quantitative determination of this compound. Studies have investigated the oxidative behavior of this compound at a glassy carbon electrode using techniques such as linear-sweep voltammetry and differential-pulse voltammetry. researchgate.netresearchgate.net The oxidation process of this compound has been characterized as irreversible and diffusion-adsorption controlled, particularly when conducted in a 0.04 M Britton–Robinson buffer. researchgate.netresearchgate.net

These voltammetric methods demonstrate a linear relationship between peak current and this compound concentrations over specific ranges, for instance, from 1.0 × 10⁻⁵ M to 2.5 × 10⁻⁴ M. researchgate.netresearchgate.net Detection limits have been established, with reported values such as 8.5 × 10⁻⁶ M and 4.0 × 10⁻⁶ M. researchgate.netresearchgate.net To enhance sensitivity, a preconcentration step can be incorporated, significantly lowering the detection limit; for example, a detection limit of 6.2 × 10⁻⁸ M has been achieved with a 4-minute preconcentration step using differential-pulse voltammetry. researchgate.netresearchgate.net These techniques have been successfully applied to analyze this compound in commercial pharmaceutical formulations and human urine samples, demonstrating high recovery rates (e.g., 98 ± 2% in urine). researchgate.netresearchgate.net Voltammetric methods are broadly recognized for their utility in the quantitative analysis of various inorganic and organic compounds, including those of pharmaceutical relevance. brown.edu

Table 1: Voltammetric Parameters for this compound Determination

| Voltammetric Technique | Concentration Range (M) | Detection Limit (M) | Relative Standard Deviation (%) | Application |

| Linear-Sweep Voltammetry | 1.0 × 10⁻⁵ – 2.5 × 10⁻⁴ | 8.5 × 10⁻⁶ | 2.1 | Commercial preparations, Human urine researchgate.netresearchgate.net |

| Differential-Pulse Voltammetry | 1.0 × 10⁻⁵ – 2.5 × 10⁻⁴ | 4.0 × 10⁻⁶ | 3.1 | Commercial preparations, Human urine researchgate.netresearchgate.net |

| Differential-Pulse Voltammetry (with 4 min preconcentration) | Not specified (lower range) | 6.2 × 10⁻⁸ | 4.6 (for 2.5 × 10⁻⁷ M) | Human urine researchgate.netresearchgate.net |

Computational Chemistry and Molecular Modeling

Structure-Activity Relationship (SAR) studies are a cornerstone in drug discovery and molecular design, aiming to elucidate the correlation between a compound's chemical structure and its specific biological activities, such as enzyme inhibitory activity or toxicity. gardp.orgoncodesign-services.comcollaborativedrug.comresearchgate.net For this compound, understanding its SAR is fundamental to comprehending how modifications to its molecular structure might influence its interaction with biological targets and elicit a desired biological response. oncodesign-services.com

SAR investigations typically involve the systematic synthesis and testing of a series of compounds that are structurally related to a known active compound. By measuring the biological activity of each variant, researchers can identify specific structural features that are associated with either enhanced or diminished activity. oncodesign-services.com This iterative process empowers medicinal chemists to rationally design new molecules with optimized biological properties, including improved activity, enhanced selectivity, or reduced undesirable effects. gardp.orgoncodesign-services.com

The advent of computational chemistry and molecular modeling has revolutionized SAR studies. Computational SAR methods, often leveraging machine learning algorithms, can predict the biological activity of novel compounds based on their chemical structures. oncodesign-services.comcollaborativedrug.comnih.gov These models, built from experimental SAR data, can significantly accelerate the drug discovery process by prioritizing large screening libraries or even generating new compounds de novo. oncodesign-services.comnih.gov Furthermore, SAR analysis provides valuable insights into the trends between a compound's biological activity and its physicochemical properties, guiding synthesis efforts towards compounds most likely to be active and helping to avoid those with undesirable characteristics. collaborativedrug.com When biological activity can be quantitatively measured, these studies evolve into Quantitative Structure-Activity Relationship (QSAR) analyses, establishing mathematical relationships between chemical descriptors and their activities. researchgate.net

In Silico Approaches for Receptor Binding Prediction and Ligand Dynamics

In silico approaches, encompassing computational chemistry techniques such as molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) studies, have become indispensable tools in modern drug discovery and pharmaceutical research. These methods enable the prediction and simulation of molecular and protein behaviors, offering a deeper understanding and evaluation of interactions between a ligand and its receptor binding site. nih.govFor a compound like this compound, known as a norepinephrine-dopamine reuptake inhibitor (NDRI), wikipedia.orgwikidoc.orgalchetron.comthese computational techniques would be invaluable for elucidating its precise binding mechanisms with the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), predicting binding affinities, and understanding the dynamic nature of these interactions.

Molecular Docking Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. uniquescientificpublishers.comIts primary objectives include predicting the binding mechanism of a ligand to its receptors, performing virtual screening to identify promising therapeutic candidates from compound libraries, and predicting the binding affinity of ligands based on scoring functions. uniquescientificpublishers.comThis method generates various poses of the ligand within the protein's binding site and evaluates them based on their binding affinities through a scoring function. nih.govFor this compound, molecular docking studies would aim to identify the specific residues within the DAT and NET that are critical for its binding, predict the most stable binding conformations, and estimate the binding energy, offering insights into its inhibitory potency. While this compound has been mentioned in general datasets for molecular docking in broader contexts, researchgate.netgoogleapis.comdetailed published studies specifically focused on this compound's interaction with its known target transporters (DAT, NET) using molecular docking were not identified in the current search results.

Molecular Dynamics (MD) Simulations Molecular dynamics (MD) simulations extend the insights gained from static docking studies by providing information on the structural, dynamical, and thermodynamical properties of molecular systems over time. mdpi.comThese simulations are crucial for understanding protein flexibility, which significantly impacts the range of possible target conformational states for ligand binding. mdpi.comMD simulations can reveal hidden binding sites, accurately predict drug-binding poses, and estimate the thermodynamics and kinetics of ligand-receptor interactions, which are critical for drug discovery campaigns. nih.govFor this compound, MD simulations could be employed to observe the stability of the this compound-transporter complex over time, characterize conformational changes in the DAT and NET upon this compound binding, and identify transient interactions that contribute to the binding process.

Quantitative Structure-Activity Relationship (QSAR) Studies QSAR studies aim to establish a mathematical relationship between the chemical structure of compounds and their biological activity. mdpi.comresearchgate.netBy quantifying structural features (descriptors) and correlating them with observed activities, QSAR models can predict the activity of new, untested compounds. mdpi.combioinformation.netThese models are valuable for automated pre-virtual screening, combinatorial library design, and data mining. researchgate.netWhile this compound has appeared in datasets used for QSAR studies investigating general drug-likeness, antibacterial, or anticancer activities, mdpi.comresearchgate.netbioinformation.netspecific QSAR models developed to predict or explain this compound's activity as an NDRI based on its structural features were not detailed in the provided search results. Such studies would typically involve a series of this compound analogs and their measured affinities for DAT and NET to build predictive models.

Detailed Research Findings and Data Tables Despite the broad application and utility of in silico approaches in pharmacology, specific detailed research findings focusing solely on the chemical compound this compound for receptor binding prediction and ligand dynamics, including dedicated data tables from such studies, were not extensively available within the scope of the conducted searches. Research often integrates this compound into larger datasets for broader computational analyses (e.g., QSAR for drug-likeness or other activities), rather than focusing on its specific in silico interaction with its primary targets (dopamine and norepinephrine transporters).

However, if such studies were conducted, the type of data generated would typically include:

| Metric | Description | Example Value (Conceptual) |

| Binding Energy | Predicted energy of ligand-receptor interaction (from docking) | -8.5 kcal/mol |

| Inhibition Constant | Predicted dissociation constant (derived from binding energy) | 50 nM |

| RMSD (MD) | Root Mean Square Deviation, indicating structural stability over time | < 2.0 Å |

| Key Interacting Residues | Amino acid residues in the receptor crucial for ligand binding (from docking/MD) | PheXXX, TyrYYY, AspZZZ |

| Hydrogen Bonds | Number and stability of hydrogen bonds formed (from docking/MD) | 3 H-bonds |

| Hydrophobic Interactions | Nature and extent of hydrophobic contacts (from docking/MD) | Extensive |

| QSAR Descriptors | Molecular properties used in QSAR models (e.g., LogP, TPSA) | LogP: 3.5, TPSA: 25.0 Ų |

Future Directions and Emerging Research Avenues for Prolintane

Refinement of Pharmacological Specificity and Polypharmacology

Prolintane's primary mechanism involves the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake. citeab.comwikipedia.orgwikipedia.org Future research aims to precisely characterize the binding affinities and kinetics of this compound at these transporters, potentially revealing subtle differences in its interaction with the dopamine transporter (DAT) versus the norepinephrine transporter (NET). While its activity at the serotonin (B10506) transporter is virtually inactive, further detailed studies could confirm this selectivity and explore any minor, yet functionally relevant, interactions with other monoamine transporters or related receptors. wikipedia.org

Beyond its established NDRI activity, exploring the broader polypharmacological profile of this compound represents a significant research avenue. Polypharmacology, the concept of a single drug acting on multiple targets, is increasingly recognized as a valuable strategy for complex diseases that involve multiple deregulated pathways. mims.comnih.govwikidoc.org For this compound, this could involve:

Elucidation of synergistic effects: If this compound interacts with other systems, even weakly, understanding how these interactions combine with its NDRI activity could reveal synergistic effects that enhance desired outcomes or mitigate potential limitations.

Structure-activity relationship (SAR) studies for targeted polypharmacology: Advanced medicinal chemistry could focus on designing this compound analogs that selectively modulate specific combinations of targets, moving from broad NDRI activity to a more refined, multi-target profile tailored for particular neurobiological conditions.

Advanced Neurobiological Investigations

Current understanding suggests this compound's stimulatory effects are linked to the mesolimbic dopaminergic pathway, with observations of increased extracellular dopamine in the striatum. nih.gov Advanced neurobiological investigations will delve deeper into the specific neural circuits and brain regions affected by this compound, moving beyond general neurotransmitter levels to detailed circuit-level analyses.

Key areas for future neurobiological research include:

Functional neuroimaging: Techniques such as fMRI or PET scans could map the precise brain regions activated or modulated by this compound in real-time, providing insights into its effects on cognitive networks, motivation, and alertness in a more granular manner.

Electrophysiological studies: In vivo electrophysiology could record neuronal activity in specific brain areas (e.g., prefrontal cortex, nucleus accumbens, hippocampus) following this compound administration, revealing its impact on neuronal firing patterns, synaptic plasticity, and network oscillations.

Neurotransmitter dynamics beyond reuptake: While reuptake inhibition is known, future studies could investigate whether this compound influences neurotransmitter synthesis, storage, or release mechanisms, providing a more complete picture of its neurochemical actions.

Long-term neuroadaptive changes: Research could explore the neuroadaptive changes that occur with chronic this compound exposure, such as alterations in receptor expression, synaptic density, or neurotrophic factor levels, which are crucial for understanding its sustained effects and potential for therapeutic development.

Innovative Methodological Development in Preclinical Research

The landscape of preclinical research is rapidly evolving, with a strong emphasis on developing more predictive and physiologically relevant models. For this compound, innovative methodological developments will be crucial for accelerating research and improving the translatability of findings.

Future preclinical research on this compound could benefit from:

Advanced in vitro models: The use of 3D tissue models, such as organ-on-a-chip systems, could provide more accurate representations of human brain physiology and drug responses compared to traditional 2D cell cultures. researchgate.net These models can facilitate studies on neurotoxicity, neuroinflammation, and drug metabolism with greater human relevance.

Patient-derived models: Utilizing induced pluripotent stem cell (iPSC)-derived neurons or brain organoids from individuals with specific neurological conditions could offer personalized preclinical platforms to assess this compound's efficacy and mechanisms in relevant patient populations. nih.gov

In silico profiling and AI integration: Computational models and artificial intelligence (AI) are increasingly being used to predict drug-target interactions, pharmacokinetic/pharmacodynamic properties, and potential safety profiles. bmrb.iouni.lu For this compound, AI could be employed to:

Predict novel molecular targets or off-target effects.

Optimize chemical modifications for improved specificity or efficacy.

Analyze large datasets from existing preclinical studies to identify subtle patterns or biomarkers of response.

Refined behavioral pharmacology paradigms: Developing more sophisticated animal models that closely mimic specific cognitive deficits or motivational impairments relevant to potential therapeutic applications of this compound would enhance the predictive validity of preclinical studies.

Integration of Omics Data for Mechanistic Insights

The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) offers a powerful approach to comprehensively understand biological systems and disease mechanisms. citeab.comiiab.menih.govnih.govub.edu For this compound research, integrating these diverse data types can provide unprecedented mechanistic insights.

Future research will focus on:

Systems-level understanding of drug action: By combining transcriptomic data (gene expression changes), proteomic data (protein abundance and modification), and metabolomic data (metabolite profiles) from this compound-treated biological systems, researchers can construct comprehensive networks that illustrate the drug's impact on cellular pathways and processes. citeab.comnih.govnih.gov

Biomarker discovery: Omics data integration can facilitate the identification of novel biomarkers that predict response to this compound or indicate its pharmacological effects. This could involve identifying specific gene expression signatures, protein changes, or metabolic shifts associated with its therapeutic actions. nih.gov

Elucidating downstream effects: Beyond its direct reuptake inhibition, omics data can reveal the cascade of molecular events triggered by this compound, including changes in signaling pathways, gene regulatory networks, and cellular functions. This holistic view can uncover previously unrecognized mechanisms contributing to its effects.

Addressing heterogeneity: Multi-omics approaches are particularly valuable for understanding disease heterogeneity and individual variability in drug response. nih.gov Applying these methods to this compound research could help identify subgroups of individuals who might respond best to its therapeutic application based on their unique molecular profiles.

Computational challenges and solutions: The high dimensionality and heterogeneity of omics data present significant computational challenges, including missing values and data integration complexities. iiab.menih.gov Future efforts will involve developing and applying advanced computational methods, including machine learning and deep generative models, to effectively integrate and interpret these vast datasets for this compound. iiab.meub.edu

Q & A

Q. What are the primary metabolic pathways of Prolintane, and which analytical methods are recommended for detecting its metabolites in biological samples?

this compound undergoes extensive hepatic metabolism via oxidation and N-dealkylation, producing at least 18 metabolites. Key pathways include aromatic hydroxylation (para- and meta-positions), lactam formation, and γ-amino acid synthesis. The major metabolite, oxothis compound, forms through α-carbon oxidation of the pyrrolidine ring . For detection, gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) are standard methods, with detection limits as low as 300 ng/mL in urine .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

this compound is classified as acutely toxic (Oral Acute Toxicity Category 3, H301) and harmful to aquatic environments (Aquatic Acute Toxicity Category 3, H402). Researchers must use personal protective equipment (PPE), including gloves and lab coats, and ensure proper ventilation. In case of skin contact, wash immediately with soap and water. For accidental ingestion, do not induce vomiting; seek medical assistance promptly .

Q. Which pharmacological models are suitable for studying this compound’s stimulant effects in preclinical research?

Rodent models are commonly used to assess this compound’s dopamine-enhancing properties, which resemble methylphenidate and cocaine in increasing dopamine turnover. Behavioral assays such as locomotor activity tests and conditioned place preference (CPP) are recommended to evaluate its stimulant and abuse potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cognitive effects of this compound, such as improved arithmetic performance but unchanged digit span in human studies?

Discrepancies may arise from task-specific sensitivity, dosage variations, or participant fatigue levels. To address this, employ double-blind, placebo-controlled crossover designs with standardized cognitive batteries (e.g., Cambridge Neuropsychological Test Automated Battery). Control for confounding factors like baseline fatigue and use pharmacokinetic modeling to correlate plasma concentrations with task performance .

Q. What methodological optimizations enhance the sensitivity of electrochemical detection for this compound in complex matrices like human urine?

Differential-pulse voltammetry (DPV) with a glassy carbon electrode in 0.04 M Britton–Robinson buffer (pH 8.0) achieves a detection limit of 6.2 × 10⁻⁸ M after a 4-minute preconcentration step at 0.0 V. Validate the method using standard addition in urine samples, ensuring recovery rates of 98 ± 2% . Compare results with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for cross-validation .

Q. How should pharmacokinetic studies be designed to account for this compound’s short plasma half-life (~4.5 hours) and extensive first-pass metabolism?

Use intravenous administration in healthy volunteers to bypass first-pass effects. Collect serial blood samples at intervals (e.g., 0, 1, 2, 4, 6 hours) to profile parent drug and metabolites. Adjust for urine pH variations, as renal excretion of unchanged this compound is minimal (<1–2%) .